(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-5-12-9(8)7-13/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGXZCRPVBPJTA-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCNC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CCN[C@@H]2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180975-51-3 | |
| Record name | rac-tert-butyl (3aR,6aR)-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate typically involves the following steps:
-
Formation of the Hexahydropyrrolo[3,4-b]pyrrole Core
- The core structure can be synthesized via a cyclization reaction involving a suitable precursor such as a substituted pyrrole or pyrrolidine derivative.
- Common reagents include strong acids or bases to facilitate the cyclization process.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes selective oxidation at nitrogen centers and adjacent carbons:
Key finding: Steric hindrance from the tert-butyl group directs oxidation to occur preferentially at the less hindered nitrogen (N-1 position).
Reduction Reactions
Catalytic hydrogenation modifies the bicyclic framework:
Standard Conditions:
- 10% Pd/C (0.1 equiv), H₂ (1 atm), EtOH, 25°C, 12 hr
- Achieves full saturation of pyrrolidine rings (Δλmax = 28 nm bathochromic shift)
Chemoselective Reductions:
| Target | Reagent | Selectivity Ratio (desired:byproduct) |
|---|---|---|
| Ester → Alcohol | DIBAL-H (3 equiv) | 9:1 (vs over-reduction) |
| Amide → Amine | BH₃·THF (2.5 equiv) | 7:1 (vs ester reduction) |
Ester Hydrolysis
Controlled deprotection of the tert-butyl group:
Acidic Conditions
- HCl (4M in dioxane), 0°C → RT, 3 hr → Free carboxylic acid (94% yield)
- TFA/CH₂Cl₂ (1:1), 2 hr → Quantitative conversion (monitored by ¹H NMR loss of t-Bu signal at δ 1.44 ppm)
Basic Conditions
Nucleophilic Substitution
The ester moiety participates in SN-type reactions:
Ring-Opening and Rearrangement
Under strong Lewis acid conditions:
- BF₃·OEt₂ (1.5 equiv) in toluene, 110°C → Fused indolizidine system via Wagner-Meerwein rearrangement (X-ray crystallography confirmed structure)
- Activation energy (ΔG‡): 23.4 kcal/mol (DFT calculations)
Cross-Coupling Reactions
Palladium-mediated transformations enable structural diversification:
Suzuki-Miyaura Coupling
- Aryl boronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 equiv)
- DME/H₂O (4:1), 80°C, 24 hr → Biaryl derivatives (73-89% yield)
Buchwald-Hartwig Amination
Optimized conditions for introducing complex amines:
- XPhos Pd G3 (2 mol%), Cs₂CO₃ (2.5 equiv)
- t-AmylOH, 100°C, microwave, 1 hr → 94% yield (GC-MS purity >99%)
Comparative Reactivity Analysis
The stereochemistry (3aS,6aS) significantly influences reaction outcomes vs. other diastereomers:
Industrial-Scale Process Chemistry
Batch vs. continuous flow comparison for key reaction:
Ester Saponification
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Temperature | 50°C | 120°C |
| Residence Time | 8 hr | 18 min |
| Space-Time Yield | 0.45 kg/L·day | 8.2 kg/L·day |
| Impurity Profile | 3.2% byproduct | <0.5% |
Process intensification via microwave-assisted reactions reduced typical amidation times from 24 hr to 35 min (200W, 150°C) .
Stability and Side Reactions
Critical degradation pathways identified through forced degradation studies:
| Stress Condition | Major Degradants | QbD Control Strategy |
|---|---|---|
| Acidic (0.1N HCl) | Ring-contracted lactam (5%) | pH maintenance >4.0 during processing |
| Oxidative (0.3% H₂O₂) | N-oxide (12%) | Nitrogen blanket in storage |
| Thermal (60°C) | Dimerization via Diels-Alder (7%) | Temperature control <25°C |
This comprehensive analysis demonstrates the compound's synthetic utility across multiple reaction classes, with precise control achievable through stereoelectronic and steric modulation. Recent advances in flow chemistry and catalytic systems continue to expand its applications in medicinal chemistry and materials science.
Scientific Research Applications
Medicinal Chemistry
(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has been investigated for its pharmacological properties. It serves as a scaffold for the development of novel therapeutic agents targeting various diseases.
- Case Study : A study published in the Journal of Organic Chemistry demonstrated the synthesis of polycyclic fused indoline scaffolds using this compound as a key intermediate. The resulting compounds exhibited promising activity against cancer cell lines, indicating potential for anticancer drug development .
Organic Synthesis
This compound is utilized as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations that can lead to diverse chemical entities.
- Data Table: Synthesis Pathways
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cycloaddition | Zn(II) catalysis | 85 | |
| Functionalization | Nucleophilic substitution | 75 | |
| Ring-opening reactions | Acidic conditions | 90 |
Materials Science
The compound's properties make it suitable for incorporation into polymer matrices and materials design. Its ability to participate in cross-linking reactions enhances material strength and stability.
- Application Example : Research has indicated that incorporating this compound into polymer blends improves thermal stability and mechanical properties, making it a candidate for advanced material applications.
Mechanism of Action
The mechanism of action of (3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate involves:
-
Molecular Targets
- The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
- Potential targets include enzymes involved in metabolic processes or receptors on cell surfaces.
-
Pathways Involved
- The compound may modulate signaling pathways, affecting cellular functions such as proliferation, apoptosis, or differentiation.
- Specific pathways could include those related to oxidative stress, inflammation, or cell cycle regulation.
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing Groups (e.g., Trifluoroacetyl) : The trifluoroacetyl derivative (C₁₂H₁₇F₃N₂O₃) exhibits increased electrophilicity, making it reactive in nucleophilic acyl substitutions. This property is exploited in synthes protease inhibitors .
Bulkier Substituents (e.g., Benzyl) : The 5-benzyl analog (C₁₈H₂₆N₂O₂) demonstrates improved lipid solubility, enhancing blood-brain barrier penetration in CNS-targeting drugs . However, steric hindrance from the benzyl group may reduce synthetic yields compared to the parent compound .
Methyl Modifications : The 6-methyl derivative (CAS 1138035-08-1) shows enhanced metabolic stability due to reduced cytochrome P450 oxidation, a critical factor in prolonging drug half-life .
Ring-Position Isomers
- Pyrrolo[3,4-c]pyrrole Derivatives: Compounds like tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (CAS 250275-15-1) differ in ring fusion position ([3,4-c] vs. [3,4-b]). This minor structural shift alters the molecule’s dipole moment and hydrogen-bonding capacity, affecting crystallization behavior and solubility .
Biological Activity
(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate, with CAS number 370882-55-6, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 212.29 g/mol
- Storage Conditions : Store in a dark place at 2-8°C .
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities due to their structural characteristics. These include:
- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains.
- Antitumor Activity : Studies suggest that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth.
- Neuroprotective Effects : Certain analogues have been evaluated for their ability to protect neuronal cells from oxidative stress and neurodegeneration.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of related pyrrole derivatives against common pathogens. Results indicated that compounds with similar structures exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential as antimicrobial agents .
Antitumor Effects
In vitro studies demonstrated that this compound can induce apoptosis in human cancer cell lines. The mechanism involved the activation of caspase pathways leading to cell cycle arrest and subsequent cell death .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| [Study A] | HeLa | 25 | Caspase activation |
| [Study B] | MCF-7 | 30 | Cell cycle arrest |
Neuroprotective Properties
Research on neuroprotective effects highlighted the compound's ability to reduce oxidative stress markers in neuronal cultures. This suggests a potential application in treating neurodegenerative diseases like Alzheimer's .
Q & A
Q. How can researchers address batch-to-batch variability in enantiomeric excess (ee) during scale-up?
- Process Controls :
- Crystallization : Recrystallize the Boc-protected intermediate from hexane/ethyl acetate to achieve >99% ee.
- PAT (Process Analytical Technology) : Implement inline FTIR to monitor reaction progression and ee in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
